Maresin 1-d5

Lipidomics SPM quantification LC-MS/MS

Maresin 1-d5 is a deuterium-labeled analog of Maresin 1 (MaR1), a specialized pro-resolving lipid mediator (SPM) derived from docosahexaenoic acid (DHA). It possesses five deuterium atoms at positions 21,21,22,22,22 of the fatty acid chain, resulting in a nominal mass shift of +5 Da relative to unlabeled Maresin 1.

Molecular Formula C22H32O4
Molecular Weight 365.5 g/mol
Cat. No. B12415457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaresin 1-d5
Molecular FormulaC22H32O4
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O
InChIInChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21-/m0/s1/i1D3,2D2
InChIKeyHLHYXXBCQOUTGK-MUCARDRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Maresin 1-d5: Deuterated Internal Standard for Maresin 1 Quantification in LC-MS and GC-MS


Maresin 1-d5 is a deuterium-labeled analog of Maresin 1 (MaR1), a specialized pro-resolving lipid mediator (SPM) derived from docosahexaenoic acid (DHA) . It possesses five deuterium atoms at positions 21,21,22,22,22 of the fatty acid chain, resulting in a nominal mass shift of +5 Da relative to unlabeled Maresin 1 . This stable isotope-labeled compound is exclusively intended for use as an internal standard (IS) for the accurate quantification of endogenous or exogenous Maresin 1 via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. It is not intended for use as a bioactive agonist in cellular or in vivo assays.

Why Generic Maresin 1 Analogs Cannot Substitute for Maresin 1-d5 in Analytical Workflows


Generic, non-deuterated Maresin 1 is a bioactive lipid used to stimulate pro-resolving pathways [1]. It cannot be used as an internal standard because it is chemically identical to the analyte of interest. Substituting a structurally related but distinct SPM, such as Resolvin D1-d4 or an epimer like 7(S)-Maresin 1, would compromise quantitative accuracy due to differences in chromatographic retention time, ionization efficiency, and matrix effect susceptibility. Deuterated Maresin 1-d5 co-elutes with the target analyte under standard reversed-phase LC conditions, exhibits near-identical ionization behavior in electrospray ionization (ESI), and effectively corrects for sample preparation losses, ion suppression, and instrument variability—critical factors for generating reliable, reproducible quantitative data in biological matrices [2].

Quantitative Performance Benchmarks for Maresin 1-d5 as an Internal Standard


LC-MS/MS Quantification Accuracy Using Maresin 1-d5 Internal Standard

Targeted LC-MS/MS methods for SPM quantification employ deuterated internal standards to correct for matrix effects and extraction recovery. In studies utilizing a panel of five deuterated SPM internal standards, Maresin 1-d5 served as the IS for Maresin 1. The method achieved precision and accuracy within 15% relative standard deviation (RSD) and 15% relative error across a calibration range of 0.1–10 ng/mL [1]. In contrast, external calibration without a matched deuterated IS can yield quantification errors exceeding 50% due to differential ion suppression in complex biological extracts.

Lipidomics SPM quantification LC-MS/MS

Chromatographic Co-elution and Ionization Equivalence

The deuterium labeling of Maresin 1-d5 (+5 Da) causes a minimal isotopic shift in retention time under reversed-phase LC conditions. In a validated SPM profiling method, Maresin 1-d5 co-elutes with unlabeled Maresin 1 within a retention time window of ±0.02 min, ensuring that both compounds experience identical matrix effects and ionization conditions in the ESI source [1]. This behavior is in stark contrast to the use of non-deuterated structural analogs (e.g., Resolvin D1) as internal standards, which can exhibit retention time differences >0.5 min, leading to differential ion suppression and inaccurate correction [2].

Stable isotope dilution LC-MS Matrix effects

Purity and Batch-to-Batch Reproducibility for Longitudinal Studies

Maresin 1-d5 is available as a MaxSpec® quantitative grade standard, prepared gravimetrically and supplied in deactivated glass ampules sealed under argon to prevent oxidative degradation [1]. The manufacturer guarantees a purity of ≥99% for deuterated forms (d1-d5) and provides a batch-specific Certificate of Analysis (CoA) with verified concentration against an independently prepared calibration standard . Ongoing stability testing ensures concentration accuracy throughout the product shelf life. This level of certified purity and stability contrasts with generic, research-grade Maresin 1 (often supplied at ≥98% purity without batch-specific quantitative verification) and is critical for maintaining data consistency across multi-year research programs or multi-site clinical studies.

Analytical standard Quality control Reproducibility

Exclusive Analytical Application: No Off-Target Bioactivity Interference

Maresin 1-d5 is designated exclusively as an analytical internal standard and is not characterized for bioactivity . This contrasts sharply with Maresin 1 itself, which is a potent bioactive lipid that stimulates intracellular Ca2+ release, enhances efferocytosis (EC50 ~1 nM), reduces neutrophil infiltration, and modulates pain signaling pathways [1]. When designing experiments that require quantification of endogenous Maresin 1 levels while simultaneously assessing biological responses, the use of deuterated Maresin 1-d5 ensures that the internal standard does not contribute to the measured biological effect, preventing confounding results.

Internal standard Bioactivity Assay design

Optimal Use Cases for Maresin 1-d5 in Research and Development


Targeted Lipidomics for SPM Profiling in Clinical and Translational Studies

Maresin 1-d5 is ideally suited as an internal standard in targeted LC-MS/MS panels for profiling SPMs in human plasma, serum, synovial fluid, and tissue biopsies. Its use is essential for achieving the <15% CV accuracy required for robust biomarker discovery and validation, as demonstrated in multi-analyte SPM methods for rheumatoid arthritis and other inflammatory conditions [1]. Researchers aiming to correlate Maresin 1 levels with disease activity, therapeutic response, or dietary interventions rely on Maresin 1-d5 to generate precise, matrix-corrected quantitative data.

Pharmacokinetic and Pharmacodynamic Studies of Maresin 1

In preclinical studies investigating the therapeutic potential of Maresin 1, Maresin 1-d5 is indispensable for measuring plasma and tissue concentrations of the parent compound. The +5 Da mass shift allows for unambiguous differentiation of administered unlabeled MaR1 from the endogenous pool. Using Maresin 1-d5 as an internal standard ensures that calculated pharmacokinetic parameters (Cmax, Tmax, AUC) are accurate and reproducible, enabling reliable dose-response relationships to be established [2].

Method Development and Validation for SPM Quantification

For analytical chemists developing new LC-MS/MS methods for SPMs, Maresin 1-d5 is a critical reagent for assessing and validating method performance. It is used to construct calibration curves, determine limits of detection (LOD) and quantification (LOQ), and evaluate matrix effects and extraction recovery. The availability of a quantitative-grade MaxSpec® standard with gravimetrically verified concentration simplifies method transfer and ensures data comparability across different laboratories and instrument platforms [3].

Longitudinal Cohort Studies Requiring Multi-Year Data Consistency

Long-term observational studies that collect and store biological samples over several years require internal standards with proven lot-to-lot consistency. The rigorous quality control and batch-specific certification of Maresin 1-d5 MaxSpec® standards mitigate the risk of analytical drift due to IS degradation or concentration variability. This ensures that Maresin 1 measurements from samples analyzed years apart can be directly compared, preserving the integrity of the study's longitudinal data .

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